ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate is a heterocyclic compound that features a pyrazole ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with piperidine-4-carboxylic acid ethyl ester in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the piperidine ring.
Ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate is unique due to the presence of both the pyrazole and piperidine rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-4-18-12(3)14(10-16-18)11-17-8-6-13(7-9-17)15(19)20-5-2/h10,13H,4-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYCGMISVOIRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCC(CC2)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144610 | |
Record name | Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006349-05-8 | |
Record name | Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006349-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701144610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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